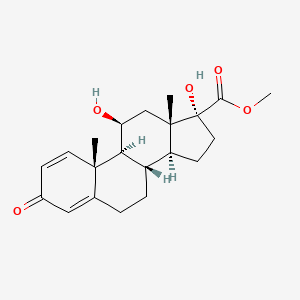
delta1-Cortienic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta1-Cortienic Acid Methyl Ester is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a methyl ester derivative of delta1-cortienic acid, which is an inactive metabolite of prednisolone. This compound is often studied in the context of pharmacokinetics and drug metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of delta1-Cortienic Acid Methyl Ester typically involves the esterification of delta1-cortienic acid. One common method is the reaction of delta1-cortienic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large-scale reactors where delta1-cortienic acid is reacted with methanol under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process .
化学反応の分析
Types of Reactions
Delta1-Cortienic Acid Methyl Ester undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Delta1-cortienic acid and methanol.
Reduction: Delta1-cortienic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Delta1-Cortienic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in the metabolism of corticosteroids and its interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for corticosteroids.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
作用機序
The mechanism of action of delta1-Cortienic Acid Methyl Ester involves its conversion to delta1-cortienic acid in the body. This conversion is facilitated by esterases, which hydrolyze the ester bond. Delta1-cortienic acid, being an inactive metabolite, does not exert significant biological effects. its formation is crucial in the metabolism and clearance of corticosteroids such as prednisolone .
類似化合物との比較
Delta1-Cortienic Acid Methyl Ester can be compared with other similar compounds such as:
Prednisolone: A corticosteroid with anti-inflammatory properties.
Loteprednol Etabonate: A soft corticosteroid designed to minimize systemic side effects.
Hydrocortisone: Another corticosteroid used for its anti-inflammatory effects.
Uniqueness
This compound is unique due to its role as an inactive metabolite, which makes it an important compound in the study of corticosteroid metabolism. Unlike active corticosteroids, it does not exert biological effects, making it useful in pharmacokinetic studies .
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
特性
分子式 |
C21H28O5 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
methyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C21H28O5/c1-19-8-6-13(22)10-12(19)4-5-14-15-7-9-21(25,18(24)26-3)20(15,2)11-16(23)17(14)19/h6,8,10,14-17,23,25H,4-5,7,9,11H2,1-3H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1 |
InChIキー |
WZHKUPZTJWPLQD-MXRBDKCISA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OC)O)CCC4=CC(=O)C=C[C@]34C)O |
正規SMILES |
CC12CC(C3C(C1CCC2(C(=O)OC)O)CCC4=CC(=O)C=CC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)
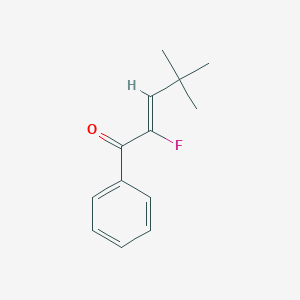
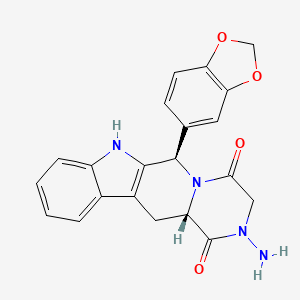
![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)
![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)

![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)
![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)
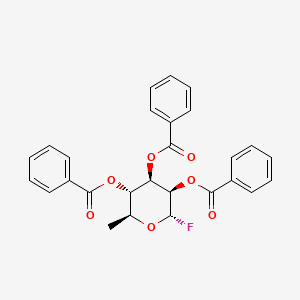
![Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)
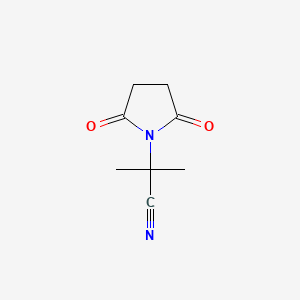
![3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoicacid](/img/structure/B15295767.png)
